molecular formula C11H10ClN3 B3139952 N-allyl-7-chloro-4-quinazolinamine CAS No. 477861-98-6

N-allyl-7-chloro-4-quinazolinamine

Cat. No.: B3139952
CAS No.: 477861-98-6
M. Wt: 219.67 g/mol
InChI Key: DRXXHDVDHJKACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

N-allyl-7-chloro-4-quinazolinamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinazoline derivatives, including this compound, have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for managing diabetes. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives, including this compound, have shown anticancer properties by inducing apoptosis in cancer cells . This compound can modulate cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and the induction of cell death . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of α-glucosidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of blood glucose levels . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by specific targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, its localization to mitochondria can influence mitochondrial function and cellular metabolism .

Preparation Methods

The synthesis of N-allyl-7-chloro-4-quinazolinamine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-allyl-7-chloro-4-quinazolinamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-allyl-7-chloro-4-quinazolinamine can be compared with other quinazoline derivatives such as:

What sets this compound apart is its unique allyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

N-allyl-7-chloro-4-quinazolinamine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies and findings.

1. Chemical Structure and Synthesis

This compound belongs to the quinazoline family, which is known for its diverse pharmacological activities. The structure features a chloro substituent at position 7 and an allyl group at position 4 of the quinazoline ring. The synthesis of this compound typically involves the condensation of appropriate amino and halogenated compounds under controlled conditions.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research has shown that this compound exhibits moderate cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Not specified
Colorectal carcinoma (HCT-116)17.35

These results suggest that this compound may selectively inhibit cancer cell proliferation, with the most potent activity observed against colorectal carcinoma cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes involved in tumor growth and survival pathways. For instance, quinazoline derivatives have been documented to inhibit EGFR-TK activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

3.1 In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays : Evaluations against multiple cancer cell lines indicated that the compound's effectiveness varies significantly depending on the type of cancer.
  • Cell Cycle Analysis : Studies demonstrated that treatment with this compound can lead to cell cycle arrest at the G2/M phase, promoting apoptotic pathways .

3.2 In Vivo Studies

Preliminary animal studies have shown promise in using quinazoline derivatives for treating drug-resistant cancers. For example, administration of related compounds resulted in significant tumor regression in mouse models, highlighting their potential for therapeutic applications .

4.

This compound exhibits promising biological activity, particularly as an anticancer agent. Its moderate cytotoxic effects against various cancer cell lines and potential mechanisms involving kinase inhibition underscore its therapeutic potential. Ongoing research is necessary to fully elucidate its pharmacological profiles and optimize its efficacy through structural modifications.

Properties

IUPAC Name

7-chloro-N-prop-2-enylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXXHDVDHJKACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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